molecular formula C16H11F3O3 B12512832 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid

Cat. No.: B12512832
M. Wt: 308.25 g/mol
InChI Key: IBBJOWCFBWEAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H11F3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 3-(trifluoromethyl)phenoxyphenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid is unique due to its specific combination of a trifluoromethyl group and a phenoxyphenyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H11F3O3

Molecular Weight

308.25 g/mol

IUPAC Name

3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21)

InChI Key

IBBJOWCFBWEAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.